molecular formula C20H25N3O B5751985 N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide

N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide

Cat. No. B5751985
M. Wt: 323.4 g/mol
InChI Key: GXDSBJSLECKLCC-UHFFFAOYSA-N
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Description

N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to interact with proteins involved in cell proliferation, apoptosis, and inflammation, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cancer cell growth, and the reduction of inflammation. N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide in lab experiments is its versatility, as it can be used in various areas of scientific research. N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide is also relatively easy to synthesize, which makes it accessible to researchers. However, one limitation of using N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide. One area of interest is the development of new drugs based on the structure of N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the mechanism of action of N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide, which may lead to a better understanding of its therapeutic effects. Additionally, further studies are needed to determine the optimal dosage and administration of N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide for various applications.

Synthesis Methods

The synthesis of N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide involves a series of chemical reactions, starting with the reaction of 4-aminobenzyl alcohol with 2-methylphenylpiperazine to form the intermediate compound, 4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenol. This intermediate compound is then further reacted with acetic anhydride to form N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide.

Scientific Research Applications

N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been studied for its potential applications in various areas of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to have neuroprotective effects and can enhance cognitive function. In cancer research, N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In drug discovery, N-(4-{[4-(2-methylphenyl)-1-piperazinyl]methyl}phenyl)acetamide has been used as a lead compound to design and develop new drugs with improved efficacy and safety profiles.

properties

IUPAC Name

N-[4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-5-3-4-6-20(16)23-13-11-22(12-14-23)15-18-7-9-19(10-8-18)21-17(2)24/h3-10H,11-15H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDSBJSLECKLCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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